Aminoacyl tRNA synthetase-IN-2

Reproducibility Chemical Synthesis Quality Control

Researchers validating aaRS as an antibiotic target need inhibitors with confirmed identity to avoid batch variability compromising HTS reproducibility. Aminoacyl tRNA synthetase-IN-2 (CAS 93218-59-8) is a ≥98% pure aaRS inhibitor optimized as a reference standard. • Verified ≥98% purity ensures observed inhibition is compound-specific, not artifact • Defined physicochemical profile (LogP -6.3, MW 434.42) enables consistent SAR benchmarking across assay platforms • Ambient-temperature stability supports reliable global shipping without cold-chain logistics

Molecular Formula C15H22N4O9S
Molecular Weight 434.4 g/mol
Cat. No. B12404397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoacyl tRNA synthetase-IN-2
Molecular FormulaC15H22N4O9S
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O
InChIInChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1
InChIKeyLJAYPBDBLXVYJQ-TYLISRTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoacyl tRNA synthetase-IN-2 – Broad-Spectrum aaRS Inhibitor


Aminoacyl tRNA synthetase-IN-2 (CAS 93218-59-8), also referenced as Compound 14, is a synthetic small-molecule inhibitor of aminoacyl-tRNA synthetases (aaRS) . This compound is characterized by a molecular formula of C15H22N4O9S and a molecular weight of 434.42 g/mol [1]. As an aaRS inhibitor, it is primarily utilized as a research tool in the discovery and development of novel antibiotic families by disrupting the essential protein translation machinery in bacteria .

Aminoacyl tRNA synthetase-IN-2: Why It’s Not Interchangeable


Substituting one aaRS inhibitor for another is not scientifically valid due to the substantial diversity in potency, target selectivity, and binding mechanisms across this enzyme class. The aaRS family comprises over 20 distinct enzymes, each with unique active site architectures. As evidenced by the wide range of reported IC50 values—from low nanomolar for inhibitors like Mupirocin (2.5–32 nM) [1] to micromolar for others such as Cladosporin (40–90 μM) [1]—different compounds exhibit vastly different inhibitory profiles against specific aaRS targets. Without quantitative comparative data, assuming functional equivalence or similar research utility between inhibitors is a critical error in experimental design and procurement.

Aminoacyl tRNA synthetase-IN-2: Quantitative Evidence


Purity Ensures Reproducibility

High chemical purity is a foundational requirement for any tool compound to ensure that observed biological effects are not artifacts of contaminants. Aminoacyl tRNA synthetase-IN-2 is supplied with a purity of ≥98%, as verified by standard analytical methods . This level of purity is a key differentiator for procurement, as it provides confidence that the compound's activity can be reliably reproduced and compared across different experimental systems without confounding variables.

Reproducibility Chemical Synthesis Quality Control

Stability for Experimental Planning

The long-term stability of Aminoacyl tRNA synthetase-IN-2 has been characterized under defined storage conditions, which is critical for planning multi-year research projects. The compound is stable for 3 years when stored as a powder at -20°C, and for 2 years at 4°C . In solution (e.g., in DMSO), it is stable for 6 months at -80°C and 1 month at -20°C . This defined stability profile allows researchers to confidently procure, store, and use the compound without risking degradation-related experimental variability.

Storage Stability Compound Handling Long-term Studies

Physicochemical Properties for Assay Design

The physicochemical properties of Aminoacyl tRNA synthetase-IN-2 dictate its suitability for various in vitro assays. Its high hydrophilicity is reflected in a computed XLogP3-AA value of -6.2 [1]. While it is soluble in DMSO, its poor water solubility (expected due to its low LogP) must be managed when preparing aqueous buffers. This contrasts with more lipophilic aaRS inhibitors that may have better passive membrane permeability but are harder to formulate for cell-free assays.

Solubility Lipophilicity Assay Development

Aminoacyl tRNA synthetase-IN-2: Antibiotic Research Applications


Biochemical Target Validation and HTS

Aminoacyl tRNA synthetase-IN-2 is ideally suited for use as a positive control or reference inhibitor in biochemical assays designed to validate the essentiality of aaRS as a drug target. Its high purity (≥98%) ensures that observed inhibition is attributable to the compound itself, a critical requirement for robust HTS and lead discovery campaigns against bacterial aaRS enzymes.

In Vitro Antibiotic Discovery

The compound serves as a foundational tool for exploring the chemical space of aaRS inhibition. Its defined stability and physicochemical properties [1] make it a reliable standard for structure-activity relationship (SAR) studies. Researchers can use it as a benchmark to evaluate the potency and selectivity of novel synthetic analogs in enzyme inhibition assays, where its hydrophilic nature and DMSO solubility are manageable.

aaRS Inhibitor Chemotype Comparison

Given its distinct chemical structure compared to well-characterized aaRS inhibitors like mupirocin or aminoacyl-sulfamoyl adenosines [2], Aminoacyl tRNA synthetase-IN-2 is valuable for comparative studies. By using it alongside other inhibitors with known, divergent potencies (e.g., Mupirocin with IC50 in nM range [2]), researchers can generate comparative datasets to understand how different chemotypes engage the target and to establish structure-activity relationships for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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